![molecular formula C17H13Cl2N3O3 B14621761 1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole CAS No. 58041-91-1](/img/structure/B14621761.png)
1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
The synthesis of 1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Etherification: The formation of an ether bond between the aromatic ring and the 2,4-dichlorophenyl group.
Imidazole Formation: The final step involves the formation of the imidazole ring through cyclization reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include nitric acid for nitration, halogens for substitution, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal or antibacterial agent due to its imidazole ring, which is known to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. This inhibition can disrupt essential biological processes, leading to the compound’s antifungal or antibacterial effects. The pathways involved often include the inhibition of ergosterol synthesis in fungi or the disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole can be compared to other imidazole-containing compounds, such as ketoconazole and sertaconazole. These compounds share similar antifungal properties but differ in their specific molecular structures and mechanisms of action. For example, sertaconazole contains a benzothiophene ring, which enhances its ability to form pores in fungal cell membranes .
Similar compounds include:
Ketoconazole: An antifungal agent with a similar imidazole ring structure.
Sertaconazole: Another antifungal agent with a unique benzothiophene ring.
Miconazole: An imidazole derivative used to treat fungal infections.
These comparisons highlight the unique structural features and specific applications of this compound in scientific research and industry.
Properties
CAS No. |
58041-91-1 |
|---|---|
Molecular Formula |
C17H13Cl2N3O3 |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
1-[[4-[(2,4-dichlorophenyl)methoxy]-3-nitrophenyl]methyl]imidazole |
InChI |
InChI=1S/C17H13Cl2N3O3/c18-14-3-2-13(15(19)8-14)10-25-17-4-1-12(7-16(17)22(23)24)9-21-6-5-20-11-21/h1-8,11H,9-10H2 |
InChI Key |
MCBCLOGSXGDSCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CN=C2)[N+](=O)[O-])OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


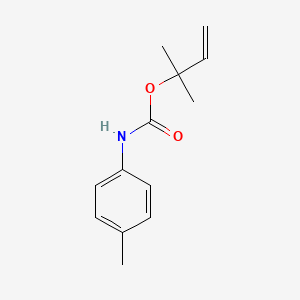
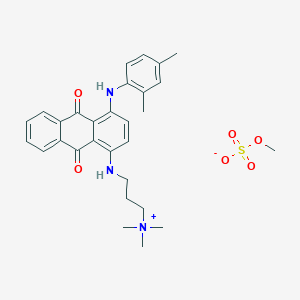
![4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine](/img/structure/B14621698.png)
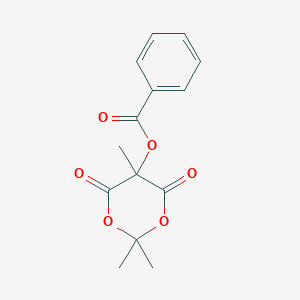

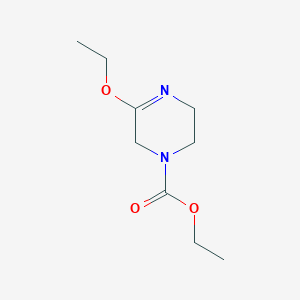
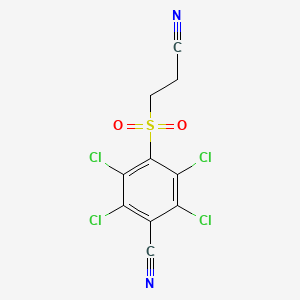
![(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14621719.png)
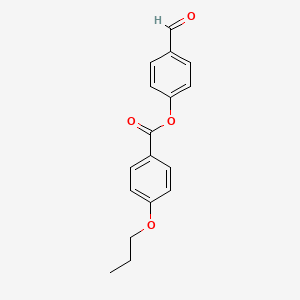

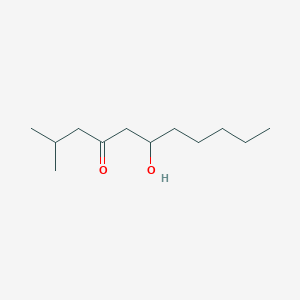
![2-[(2-Methylnaphthalen-1-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14621739.png)
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14621742.png)
![5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14621750.png)
